molecular formula C11H17N5 B11739205 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11739205
M. Wt: 219.29 g/mol
InChI Key: FXBHUTXFZSNWSA-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This compound, with its unique structure, has garnered interest due to its potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-1H-pyrazol-4-amine
  • 3,5-Dimethyl-1H-pyrazole

Uniqueness

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings, which confer distinct electronic and steric properties. This structural feature enhances its potential for diverse chemical reactions and biological activities compared to simpler pyrazole derivatives .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-7-10(9(2)14-16)5-12-11-6-13-15(3)8-11/h6-8,12H,4-5H2,1-3H3

InChI Key

FXBHUTXFZSNWSA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CN(N=C2)C

Origin of Product

United States

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